1-(3-Hydroxypiperidin-1-yl)butan-1-one
Description
Properties
CAS No. |
1154909-81-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(11)7-10/h8,11H,2-7H2,1H3 |
InChI Key |
PWILPNCTLCFDEA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCCC(C1)O |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one via butanoyl chloride
An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one via Butanoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 1-(3-hydroxypiperidin-1-yl)butan-1-one, a representative N-acylated piperidine derivative. The core of this synthesis is the highly efficient and robust nucleophilic acyl substitution reaction between 3-hydroxypiperidine and butanoyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol designed for reproducibility, and outline the necessary purification and analytical characterization techniques required to validate the final product. This document is structured to serve as a practical and authoritative resource, blending theoretical principles with actionable laboratory procedures.
Theoretical Framework and Mechanistic Insights
The formation of 1-(3-hydroxypiperidin-1-yl)butan-1-one is a classic example of amide bond formation via nucleophilic acyl substitution. This class of reaction is fundamental in organic and medicinal chemistry, forming the backbone of countless pharmaceuticals and bioactive molecules.[1]
Reactant Analysis and Chemoselectivity
-
3-Hydroxypiperidine (Nucleophile): This starting material possesses two nucleophilic centers: a secondary amine (the piperidine nitrogen) and a secondary alcohol (the hydroxyl group). In the context of acylation with a highly reactive electrophile like butanoyl chloride, the nitrogen atom is overwhelmingly the more reactive nucleophile. This is due to the greater basicity and availability of the nitrogen's lone pair of electrons compared to the oxygen's. This inherent reactivity difference allows for excellent chemoselectivity, with the reaction proceeding almost exclusively at the nitrogen to form the desired N-acyl product.
-
Butanoyl Chloride (Electrophile): As an acyl chloride, butanoyl chloride is a highly activated carboxylic acid derivative. The carbonyl carbon is rendered strongly electrophilic by the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Furthermore, the chloride ion is an excellent leaving group, which greatly facilitates the substitution reaction.[2]
The Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction proceeds through a well-established two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-hydroxypiperidine attacks the electrophilic carbonyl carbon of butanoyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group.
-
Deprotonation: The immediate product is a protonated amide (an ammonium salt). A base, typically a second equivalent of the starting amine or an added non-nucleophilic base like triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This final deprotonation step yields the neutral amide product, 1-(3-hydroxypiperidin-1-yl)butan-1-one.
The following diagram illustrates the mechanistic pathway.
Caption: Mechanism of N-acylation via nucleophilic addition-elimination.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system, where successful completion of each stage provides confidence for proceeding to the next. Adherence to safety protocols is paramount.
Materials and Reagents
| Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Hazard Information |
| 3-Hydroxypiperidine | 6859-99-0 | 101.15 | Corrosive, skin/eye irritant.[6] |
| Butanoyl chloride | 141-75-3 | 106.55 | Flammable, corrosive, lachrymator, reacts violently with water.[6] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Flammable, corrosive, toxic upon inhalation. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen. |
| Hydrochloric acid (1M aq.) | 7647-01-0 | 36.46 | Corrosive. |
| Sodium bicarbonate (sat. aq.) | 144-55-8 | 84.01 | Mild irritant. |
| Sodium chloride (brine, sat. aq.) | 7647-14-5 | 58.44 | Non-hazardous. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Non-hazardous. |
Mandatory Safety Precautions
-
Fume Hood: All manipulations involving butanoyl chloride, triethylamine, and dichloromethane must be performed in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles at all times.[7]
-
Inert Atmosphere: Butanoyl chloride is moisture-sensitive. While not strictly required for this reaction's success on a small scale, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is good practice to ensure high yields.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6]
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.00 g, 9.89 mmol).
-
Dissolve it in 20 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 mL, 10.88 mmol, 1.1 eq.). The base is essential to neutralize the HCl byproduct.[5]
-
Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C. Causality: This exothermic reaction is cooled to prevent potential side reactions and ensure controlled addition.
-
-
Addition of Electrophile:
-
In a separate dry vial, dissolve butanoyl chloride (1.03 mL, 9.89 mmol, 1.0 eq.) in 5 mL of anhydrous DCM.
-
Using a dropping funnel or syringe, add the butanoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
A white precipitate (triethylamine hydrochloride) will form immediately.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 2 hours.
-
Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
TLC System: Silica plate with a mobile phase of 50% Ethyl Acetate in Hexane.
-
Visualization: Use a potassium permanganate stain. The starting amine (3-hydroxypiperidine) will have a low Rf value, while the more non-polar product will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible.
-
-
-
Aqueous Work-up and Extraction:
-
Pour the reaction mixture into a 250 mL separatory funnel.
-
Add 30 mL of deionized water and shake. Separate the layers.
-
Wash the organic layer sequentially with:
-
30 mL of 1M HCl (aq) to remove excess triethylamine and any unreacted 3-hydroxypiperidine.
-
30 mL of saturated sodium bicarbonate (aq) solution to neutralize any remaining acid.
-
30 mL of saturated sodium chloride (brine) solution to reduce the solubility of the organic product in the aqueous phase.[8]
-
-
Trustworthiness: Each wash step serves a specific purpose, systematically removing impurities and ensuring a cleaner crude product before final purification.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a scoop of anhydrous magnesium sulfate, swirl, and let it sit for 10 minutes to remove residual water.
-
Filter the mixture through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask.
-
Remove the solvent (DCM) using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
Caption: Experimental workflow for the synthesis of the target compound.
Purification and Analytical Characterization
Validation of the product's identity and purity is a critical final step.
Purification
The most effective method for purifying the crude product is flash column chromatography.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient solvent system is recommended, starting with a lower polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 60% ethyl acetate) to elute the product. The exact system should be optimized based on prior TLC analysis.
-
Procedure: After packing the column, the crude product is loaded onto the silica gel. The eluent is passed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are combined and the solvent is removed under reduced pressure.
Analytical Characterization Data
The structure of the purified product must be confirmed using spectroscopic methods.[10]
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 0.95 (t, 3H, -CH₂CH₂CH₃), ~1.65 (m, 2H, -CH₂CH₂CH₃), ~2.30 (t, 2H, -C(O)CH₂-), 1.50-2.00 (m, 4H, piperidine C4-H₂, C5-H₂), 3.00-3.80 (m, 4H, piperidine C2-H₂, C6-H₂), ~3.90 (m, 1H, C3-H), ~2.5 (br s, 1H, -OH). Note: Piperidine ring protons often show complex splitting and diastereotopic effects. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 13.8 (-CH₃), ~18.5 (-CH₂CH₃), ~35.5 (-C(O)CH₂-), ~25-35 (piperidine C4, C5), ~40-50 (piperidine C2, C6), ~65.5 (piperidine C3), ~171.5 (-C(O)N-). |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺ = 172.13. Calculated for C₉H₁₇NO₂. |
| FT-IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), 2960-2850 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (strong, C=O amide stretch). |
Conclusion
The synthesis of 1-(3-hydroxypiperidin-1-yl)butan-1-one from butanoyl chloride and 3-hydroxypiperidine is a straightforward yet illustrative example of N-acylation. The reaction's success hinges on understanding the principles of nucleophilic acyl substitution, ensuring chemoselective reaction at the amine, and implementing a systematic protocol that includes careful control of reaction conditions and a robust purification strategy. The methods detailed in this guide provide a reliable pathway for obtaining the target compound with high purity, validated by standard analytical techniques. This fundamental transformation serves as a powerful tool in the synthesis of diverse piperidine-based structures for research and development.
References
- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]
-
Amide formation from acyl chloride (video) - Khan Academy. Available at: [Link]
-
Organic Syntheses Procedure - Organic Syntheses. Available at: [Link]
-
Addition Elimination Reaction - A level Chemistry Revision Notes - Save My Exams. Available at: [Link]
-
Acyl Chlorides and Acid Anhydrides - chemrevise. Available at: [Link]
-
Chemistry of Acid Halides - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevise.org [chemrevise.org]
- 3. Khan Academy [khanacademy.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 1-(3-Hydroxypiperidin-1-yl)butan-1-one – Physicochemical Profile and Synthetic Utility
[1]
Executive Summary
1-(3-Hydroxypiperidin-1-yl)butan-1-one (also known as N-butyryl-3-hydroxypiperidine) represents a significant scaffold in modern drug discovery, particularly as a saturated, reversible analog of acrylamide-based covalent kinase inhibitors (e.g., Ibrutinib intermediates).[1] Its structural duality—combining a polar, hydrogen-bond-donating hydroxyl group with a lipophilic butyryl chain—makes it an excellent model for exploring Structure-Activity Relationships (SAR) in hydrophobic pockets requiring specific hydrogen bonding interactions.[1] This guide provides a comprehensive analysis of its properties, synthesis, and reactivity.
Molecular Identification & Structural Analysis[1]
The compound exists as a piperidine amide with a hydroxyl stereocenter at the C3 position.[1][2] This chirality is crucial for biological recognition, often dictating potency and selectivity in protein-ligand interactions.[1]
| Attribute | Detail |
| IUPAC Name | 1-(3-Hydroxypiperidin-1-yl)butan-1-one |
| Common Synonyms | N-Butyryl-3-hydroxypiperidine; 1-Butyrylpiperidin-3-ol |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| SMILES | CCCC(=O)N1CCC(O)CC1 |
| Chirality | Contains one stereocenter at C3 (exists as (R)- and (S)-enantiomers) |
| Structural Class | Piperidine amide; Secondary alcohol |
Stereochemical Implications
The C3-hydroxyl group introduces a chiral center.[1] In drug design, the (S)-enantiomer is often the biologically active form for kinase targets (analogous to the (S)-configuration of Ibrutinib's piperidine ring).[1] The chair conformation of the piperidine ring places the hydroxyl group in either an axial or equatorial position, influencing its availability for hydrogen bonding.
Physicochemical Properties[1][2][4][5]
The following properties are derived from experimental data of homologous series (e.g., N-Boc-3-hydroxypiperidine) and computational prediction models (EPA/ToxCast).
Table 1: Physical & Chemical Specifications
| Property | Value / Range | Context & Validation |
| Physical State | Viscous Liquid or Low-Melting Solid | High viscosity due to intermolecular H-bonding (OH[1]···O=C). |
| Boiling Point | ~280–290 °C (Predicted) | Significantly higher than N-butyrylpiperidine (240 °C) due to the -OH group.[1] |
| Density | ~1.08 ± 0.05 g/cm³ | Typical for oxygenated amides.[1] |
| Solubility (Water) | High (>10 mg/mL) | Amphiphilic nature; OH and Amide groups promote aqueous solubility.[1] |
| Solubility (Organic) | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents. |
| LogP (Octanol/Water) | ~0.4 – 0.7 (Predicted) | Low lipophilicity compared to non-hydroxylated analogs.[1] |
| pKa (OH group) | ~14.8 | Typical secondary alcohol acidity; not deprotonated at physiological pH.[1] |
| H-Bond Donors | 1 (Hydroxyl) | Critical for active site binding.[1] |
| H-Bond Acceptors | 2 (Amide Carbonyl, Hydroxyl Oxygen) | Facilitates solvation and ligand interaction.[1] |
Synthetic Methodologies
The synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one is achieved through the selective acylation of 3-hydroxypiperidine.[1] The protocol below ensures high yield and purity by minimizing O-acylation side products.
Core Synthesis Protocol: Selective N-Acylation[1]
Reaction Overview: Nucleophilic acyl substitution of 3-hydroxypiperidine with butyryl chloride in the presence of a non-nucleophilic base.[1]
Reagents:
-
Substrate: 3-Hydroxypiperidine (HCl salt or free base)[1]
-
Acylating Agent: Butyryl chloride (1.1 equiv) or Butyric anhydride[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv if salt used)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-hydroxypiperidine hydrochloride (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Cool the solution to 0°C. Add TEA (25 mmol) dropwise over 10 minutes. Stir for 15 minutes to liberate the free amine.[1]
-
Acylation: Add butyryl chloride (11 mmol) dropwise via syringe pump or addition funnel, maintaining temperature < 5°C. Note: Slow addition prevents exotherms and minimizes O-acylation.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1]
-
Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM) to yield the product as a colorless oil.
Synthesis Workflow Diagram
Figure 1: Selective N-acylation pathway for the synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one, highlighting critical control points to avoid O-acylation.
Chemical Reactivity & Stability[1]
Understanding the reactivity profile is essential for using this compound as an intermediate.[1]
Oxidation (Swern / Dess-Martin)
The secondary alcohol at C3 is susceptible to oxidation, yielding 1-(1-butyrylpiperidin-3-yl)one (a ketone).[1] This transformation is useful for generating diverse analogs via reductive amination or Grignard addition.[1]
-
Reagents: Oxalyl chloride/DMSO (Swern) or Dess-Martin Periodinane.[1]
-
Utility: Access to 3-aminopiperidine derivatives or tertiary alcohols.[1]
Hydrolysis
The amide bond is relatively stable but can be hydrolyzed under harsh acidic (6M HCl, reflux) or basic (NaOH, reflux) conditions, regenerating 3-hydroxypiperidine and butyric acid.
-
Stability: Stable in water/buffer at pH 2–10 at room temperature.[1]
O-Functionalization
The free hydroxyl group allows for derivatization:
Applications in Drug Discovery[1][2]
Reversible Kinase Probes
In the development of covalent kinase inhibitors (e.g., BTK inhibitors like Ibrutinib), the acrylamide moiety forms a covalent bond with a cysteine residue.
-
Role of 1-(3-Hydroxypiperidin-1-yl)butan-1-one: It serves as the saturated, non-covalent control compound .[1] By replacing the reactive acryloyl group with a chemically inert butyryl group, researchers can distinguish between the covalent binding component and the reversible binding affinity driven by the scaffold itself.
Chiral Building Block
The distinct (R) and (S) enantiomers are used to probe the stereochemical requirements of binding pockets in GPCRs and ion channels.[1] The C3-hydroxyl group often mimics hydrogen-bonding interactions of endogenous ligands.[1]
Reactivity & Application Logic
Figure 2: Functional map illustrating the chemical versatility and biological utility of the compound in medicinal chemistry campaigns.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this amide may be limited, standard safety protocols for piperidine derivatives apply.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514398, (R)-1-Boc-3-hydroxypiperidine. Retrieved from [Link](Source used for homologous physicochemical property prediction).
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one. Retrieved from [Link](Reference for metabolic stability of butyryl-piperidine scaffolds).
A Senior Application Scientist's Guide to 1-(3-Hydroxypiperidin-1-yl)butan-1-one for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its capacity to deliver highly ligand-efficient starting points for complex biological targets.[1][2][3] This guide provides an in-depth technical framework for leveraging a specific, high-potential fragment, 1-(3-hydroxypiperidin-1-yl)butan-1-one , in a drug discovery campaign. We will dissect the fragment's physicochemical and structural attributes, propose a robust synthetic route, detail a comprehensive screening protocol using Surface Plasmon Resonance (SPR), and outline actionable strategies for hit-to-lead elaboration. This document is intended for drug discovery researchers and scientists, offering both the foundational principles and the practical, field-proven insights necessary to progress this scaffold from an initial concept to a viable lead series.
The FBDD Paradigm: Efficiency by Design
Unlike High-Throughput Screening (HTS), which screens vast libraries of larger, more complex molecules, FBDD operates on a different philosophy.[4] It begins by identifying low-molecular-weight fragments (typically <300 Da) that bind with low, yet measurable, affinity to a biological target.[2][5][6] The core advantages of this approach are compelling:
-
Higher Hit Rates: Due to their reduced complexity, fragments are more likely to find complementary interactions within a protein's binding site, leading to a higher probability of identifying a binding event.[3][7]
-
Efficient Exploration of Chemical Space: A relatively small library of a few thousand fragments can provide a more comprehensive sampling of chemical and property space than an HTS library orders of magnitude larger.[1]
-
Superior Starting Points: Fragment hits often exhibit high "ligand efficiency" (LE), a measure of binding energy per heavy atom. This provides a more optimized and efficient starting point for chemical elaboration, giving medicinal chemists more latitude to build potency while maintaining drug-like properties.[1][6]
The process typically involves screening a fragment library using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), X-ray crystallography, or Surface Plasmon Resonance (SPR), followed by structure-guided optimization to grow the fragment into a potent lead compound.[2][8][9][10]
Profiling the Fragment Candidate: 1-(3-Hydroxypiperidin-1-yl)butan-1-one
The selection of a high-quality fragment is critical to the success of any FBDD campaign. 1-(3-Hydroxypiperidin-1-yl)butan-1-one presents a compelling profile, rooted in its physicochemical properties and versatile structural features.
Physicochemical Properties & "Rule of Three" Analysis
A fragment's suitability is often assessed by the "Rule of Three" (Ro3), which provides guidelines for maintaining favorable physicochemical properties during optimization.[5][11][12][13] Let's analyze our candidate:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 171.24 g/mol | < 300 Da | Yes |
| cLogP (Lipophilicity) | ~0.7-1.0 (Predicted) | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (hydroxyl group) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (hydroxyl O, amide O) | ≤ 3 | Yes |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
As the table demonstrates, 1-(3-hydroxypiperidin-1-yl)butan-1-one is an exemplary fragment that adheres strictly to the Ro3. Its low molecular weight and lipophilicity suggest a high probability of good aqueous solubility, which is essential for biophysical screening at the high concentrations needed to detect weak binding.[12]
Structural Features & Rationale for Use
Beyond the numbers, the fragment's topology is what makes it a particularly strategic choice.
-
3D-Rich Scaffold: The sp3-hybridized piperidine ring provides a defined and rigid three-dimensional shape, moving away from the "flatland" of aromatic-heavy libraries. This can enable more specific and novel interactions with complex protein binding sites.
-
Privileged Substructure: The 3-hydroxypiperidine moiety is a well-established "privileged scaffold" found in numerous bioactive compounds and natural products, suggesting it is well-tolerated biologically and predisposed to making favorable protein interactions.[14]
-
Defined Exit Vectors: The fragment possesses two clear, chemically tractable points for elaboration, or "vectors for growing".[13]
-
The 3-Hydroxy Group: This secondary alcohol is an ideal handle for introducing new functionality via etherification, esterification, or other standard transformations to explore adjacent sub-pockets.
-
The Butanoyl Chain: The acyl group can be modified, extended, or cyclized to probe different regions of the binding site.
-
-
Key Interaction Points: The amide carbonyl and the hydroxyl group provide robust hydrogen bond accepting and donating capabilities, respectively, which can serve as critical anchor points for initial binding.
Proposed Synthesis
The accessibility of a fragment and its future analogs is a key practical consideration. A reliable synthesis can be achieved via a straightforward acylation of commercially available 3-hydroxypiperidine.
A plausible laboratory-scale synthesis is as follows:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add butyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(3-hydroxypiperidin-1-yl)butan-1-one.
This standard N-acylation is a high-yielding and robust reaction, ensuring that both the initial fragment and subsequent analogs with modified acyl chains can be readily prepared.[15]
A Practical Guide to Fragment Screening & Hit Validation
With a well-characterized fragment in hand, the next step is to screen it against the target of interest. While several biophysical methods are suitable, Surface Plasmon Resonance (SPR) offers a compelling balance of sensitivity, throughput, and information content, providing real-time kinetic data without the need for labels.[16][17][18]
Workflow for an FBDD Campaign
The overall logic of a fragment screening campaign follows a funnel-like approach, starting broad and progressively focusing on the most promising hits.
Caption: High-level workflow for a typical fragment-based drug discovery campaign.
Detailed Protocol: Surface Plasmon Resonance (SPR) Primary Screening
This protocol outlines a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Objective: To identify initial hits from a fragment library by detecting binding to an immobilized protein target at a single high concentration.
Materials:
-
SPR instrument (e.g., Biacore™ system)[19]
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein (≥95% purity)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Fragment library, including 1-(3-hydroxypiperidin-1-yl)butan-1-one, dissolved in 100% DMSO.
-
Running buffer with matched DMSO concentration for sample dilution.
Methodology:
-
Protein Immobilization:
-
Causality: Covalent attachment of the target protein to the sensor surface is required to measure the binding of the analyte (fragment) as it flows over. Amine coupling is a robust and common method.
-
Step 1: Pre-condition the sensor chip surface with a series of buffer injections.
-
Step 2: Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Step 3: Inject the target protein (diluted in immobilization buffer to 20-50 µg/mL) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is achieved.
-
Step 4: Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
Step 5: Create a reference surface on a separate flow cell by performing the activation and deactivation steps without protein injection. This is critical for subtracting bulk refractive index changes and non-specific binding.[18]
-
-
Assay Development & Quality Control:
-
Causality: Before screening the full library, it's essential to ensure the immobilized protein is active and the assay conditions are robust.
-
Step 1: Confirm the activity of the immobilized target by injecting a known small molecule binder (positive control) and observing the expected binding response.
-
Step 2: Perform a DMSO tolerance test by injecting a series of running buffers with slightly different DMSO concentrations (e.g., 0.8%, 1.0%, 1.2%) to ensure the final sample buffer is precisely matched to the running buffer. Mismatched DMSO is a primary source of false positives in fragment screening.[16]
-
-
Primary Fragment Screen:
-
Causality: Screening at a single, high concentration (e.g., 200 µM) maximizes the chance of detecting very weak but specific interactions.
-
Step 1: Prepare fragment samples by diluting DMSO stock solutions into running buffer to a final concentration of 200 µM and a matched DMSO concentration (e.g., 1%).
-
Step 2: Inject each fragment solution over the target and reference surfaces for a short contact time (e.g., 30 seconds) followed by a dissociation phase.
-
Step 3: After each cycle, regenerate the surface with a mild buffer (e.g., a short pulse of low pH glycine) if necessary to remove any tightly bound fragment, ensuring a stable baseline for the next injection.
-
-
Data Analysis and Hit Triage:
-
Causality: The goal is to distinguish true binding events from artifacts.
-
Step 1: For each injection, perform a double reference subtraction: subtract the signal from the reference flow cell, and then subtract the signal from a buffer-only (blank) injection.
-
Step 2: A binding "hit" is typically defined as a fragment that gives a reproducible, concentration-dependent response significantly above the noise of the baseline.
-
Step 3: Prioritize hits based on metrics like Ligand Efficiency (LE). Even at this early stage, a fragment with a strong response relative to its size is more promising.[18]
-
From Hit to Lead: Elaboration Strategies
Once 1-(3-hydroxypiperidin-1-yl)butan-1-one is confirmed as a validated hit, ideally with a co-crystal structure revealing its binding mode, the hit-to-lead phase begins.[20][21] The primary goal is to systematically modify the fragment to gain potency by forming new, favorable interactions with the target protein.[3]
Fragment Growing
Fragment growing is the most common elaboration strategy, where chemical modifications are made to extend from the core fragment into adjacent binding pockets.[5][22][23] Our chosen fragment is ideally suited for this approach.
Caption: Elaboration strategies ("growing") from the two primary vectors of the fragment.
-
Strategy A: Growing from the 3-Hydroxy Position (Vector A): The hydroxyl group is a versatile anchor. A structure-activity relationship (SAR) campaign could involve synthesizing a small library of ethers or esters. For example, if X-ray crystallography shows a nearby hydrophobic pocket, synthesizing a series of alkyl or aryl ethers could increase potency through favorable van der Waals interactions.[24]
-
Strategy B: Growing from the Butanoyl Moiety (Vector B): The butanoyl group can be systematically altered. Replacing it with different acyl chains (e.g., cyclopropylcarbonyl, phenylacetyl) can probe for shape complementarity and potential aromatic interactions like π-stacking.
Fragment Linking
If a second, distinct fragment is found to bind in a nearby pocket, fragment linking becomes a powerful strategy.[5][22][25] This involves designing and synthesizing a linker to covalently join the two fragments into a single, high-affinity molecule.[23][26] The design of the linker is non-trivial; it must maintain the optimal binding orientation of both original fragments. This process is heavily reliant on high-resolution structural information.[8][27]
Conclusion
1-(3-hydroxypiperidin-1-yl)butan-1-one represents a high-quality, synthetically accessible starting point for a Fragment-Based Drug Discovery campaign. Its strict adherence to the "Rule of Three," combined with a 3D-rich scaffold and two distinct vectors for chemical elaboration, makes it an ideal candidate for probing target binding sites. By employing sensitive biophysical screening techniques like SPR and leveraging structure-guided design, this fragment can serve as the foundation for a rational and efficient hit-to-lead program. The principles and protocols outlined in this guide provide a self-validating framework for unlocking the therapeutic potential of this promising chemical matter.
References
- BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
- Renaud, J., & Daina, A. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Selvita. (n.d.). X-ray Crystallography Fragment Screening.
- Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
- Kang, C., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein & Cell.
- de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
- Doak, B. C., et al. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now? Journal of Medicinal Chemistry.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Wikipedia. (n.d.). Fragment-based lead discovery.
- Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
- ResearchGate. (n.d.). Fragment growth vs. fragment linking.
- BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation.
- Pell, A. J., & Peng, J. W. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology.
- Hartshorn, M. J., et al. (2021). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.
- Kanchugal, C., et al. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
- Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Methods in Molecular Biology.
- Molport. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library.
- ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery.
- van den Bedem, H. (2022, April 14). Approaches to Fragment-Based Drug Design. Retrieved from Hogeschool van Arnhem en Nijmegen website.
- Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
- MDPI. (2024, December 5). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
- van der Wenden, E. M., et al. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Current Topics in Medicinal Chemistry.
- Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry.
- AlKharboush, D. F., et al. (2026, February 6). Fragment-based drug discovery: A graphical review.
- Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry.
- WuXi Biology. (n.d.). Introduction into Fragment Based Drug Discovery.
- Neumann, L., et al. (2025, August 10). SPR-based Fragment Screening: Advantages and Applications.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
- ResearchGate. (2025, August 6). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis.
- Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance.
- U.S. Environmental Protection Agency. (2025, October 15). 1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one.
- Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
- Hung, A. W., et al. (2009). Fragment-growing versus fragment-linking strategy designed for M. tuberculosis pantothenate synthetase (PS).
- Cuzzolin, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
- Bradley, M. E., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- BOC Sciences. (n.d.). CAS 6859-99-0 (3-Hydroxypiperidine).
- Zhang, Y., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology.
- ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- National Institutes of Health. (2022, January 26). Scheme 3, Synthesis of the piperidine modification analogs. Retrieved from NIH Molecular Libraries Program Probe Reports.
- MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine.
- PubChem. (n.d.). 3-Hydroxypiperidine.
- ChemicalBook. (2026, January 13). 3-Hydroxypiperidine.
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. onenucleus.com [onenucleus.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. biosolveit.de [biosolveit.de]
- 6. mdpi.com [mdpi.com]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 11. researchgate.net [researchgate.net]
- 12. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 13. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. researchgate.net [researchgate.net]
- 15. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 26. lifechemicals.com [lifechemicals.com]
- 27. selvita.com [selvita.com]
Preliminary Toxicity Assessment of 1-(3-Hydroxypiperidin-1-yl)butan-1-one
An In-Depth Technical Guide:
Disclaimer: The compound 1-(3-Hydroxypiperidin-1-yl)butan-1-one is a novel chemical entity with no publicly available toxicological data at the time of this writing. This guide, therefore, presents a prospective and hypothetical, yet scientifically rigorous, strategy for its initial toxicity assessment. The experimental designs and data interpretations are based on established principles of toxicology and regulatory guidelines for new chemical entities.
Introduction
1-(3-Hydroxypiperidin-1-yl)butan-1-one is a synthetic organic compound characterized by a piperidine ring, a hydroxyl group, and a butanone moiety. Its unique structure warrants a thorough preliminary toxicity assessment to identify any potential hazards before further development. This guide outlines a multi-tiered approach, commencing with in silico predictions, followed by a battery of in vitro assays to evaluate cytotoxicity and genotoxicity. This strategy is designed to provide a foundational understanding of the compound's toxicological profile in an efficient and ethically responsible manner, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Part 1: In Silico Assessment - Predicting Toxicological Liabilities
The initial step in our assessment is to utilize computational models to predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This in silico approach allows for early identification of potential red flags.
Structural Alerts and Read-Across Analysis
The chemical structure of 1-(3-Hydroxypiperidin-1-yl)butan-1-one will be analyzed for toxicophores, which are specific chemical moieties known to be associated with toxicity. Software such as the OECD QSAR Toolbox can be employed for this purpose. Additionally, a read-across analysis will be performed by comparing our compound to structurally similar molecules with known toxicological data.
Predicted ADMET Properties
A summary of hypothetical in silico predictions for 1-(3-Hydroxypiperidin-1-yl)butan-1-one is presented below.
| Property | Predicted Value | Implication |
| Aqueous Solubility | High | Good bioavailability is possible. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
| AMES Mutagenicity | Equivocal | Potential for mutagenicity; requires experimental verification. |
| Carcinogenicity | Low Probability | Lower likelihood of being a carcinogen, but should be confirmed with long-term studies if development proceeds. |
| Skin Sensitization | Low Probability | Unlikely to cause allergic contact dermatitis. |
| Hepatotoxicity | Moderate Risk | Potential for liver toxicity; warrants further investigation with in vitro hepatic models. |
Part 2: In Vitro Toxicity Assessment - Experimental Verification
Based on the in silico predictions, a series of in vitro experiments will be conducted to provide empirical data on the compound's toxicity.
Cytotoxicity Assessment
The initial evaluation of toxicity involves assessing the compound's effect on cell viability. We will employ two mechanistically distinct assays to ensure the robustness of our findings.
2.1.1 Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human hepatoma (HepG2) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells will be seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Dosing: The following day, the culture medium will be replaced with fresh medium containing various concentrations of 1-(3-Hydroxypiperidin-1-yl)butan-1-one (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (e.g., 0.1% DMSO) will also be included.
-
Incubation: The plates will be incubated for 24 hours.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.
-
Formazan Solubilization: The medium will be removed, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability will be expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) will be calculated.
2.1.2 Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 88.7 |
| 100 | 52.1 |
| 1000 | 15.3 |
| IC50 (µM) | ~120 |
Interpretation: The hypothetical IC50 value of ~120 µM suggests moderate cytotoxicity towards HepG2 cells. This finding, combined with the in silico prediction of moderate hepatotoxicity risk, underscores the need for further investigation into the compound's effects on liver cells.
Genotoxicity Assessment
Given the equivocal in silico prediction for mutagenicity, a bacterial reverse mutation assay (Ames test) is a critical next step.
2.2.1 Experimental Protocol: Ames Test (OECD TG 471)
-
Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) will be used to detect different types of mutations.
-
Metabolic Activation: The assay will be conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Plate Incorporation Method: The test compound, bacterial strain, and S9 mix (if applicable) will be mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates will be incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) will be counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.
2.2.2 Hypothetical Genotoxicity Data
| Bacterial Strain | Metabolic Activation (S9) | Fold Increase over Control (at 1000 µM) | Result |
| TA98 | - | 1.2 | Negative |
| TA98 | + | 3.5 | Positive |
| TA100 | - | 1.1 | Negative |
| TA100 | + | 1.3 | Negative |
| TA1535 | - | 0.9 | Negative |
| TA1535 | + | 1.0 | Negative |
| TA1537 | - | 1.4 | Negative |
| TA1537 | + | 2.8 | Positive |
| WP2 uvrA | - | 1.0 | Negative |
| WP2 uvrA | + | 1.2 | Negative |
Interpretation: The hypothetical positive results in the TA98 and TA1537 strains in the presence of metabolic activation suggest that one or more metabolites of 1-(3-Hydroxypiperidin-1-yl)butan-1-one are frameshift mutagens. This is a significant finding that would likely halt or redirect the development of this compound.
Part 3: Visualization of Experimental Workflow and Potential Mechanisms
Preliminary Toxicity Assessment Workflow
Caption: A streamlined workflow for the preliminary toxicity assessment of a novel compound.
Hypothetical Pathway of Metabolite-Induced Genotoxicity
Caption: Proposed mechanism for the observed positive Ames test result.
Conclusion and Future Directions
This preliminary toxicity assessment provides a critical first look at the potential hazards of 1-(3-Hydroxypiperidin-1-yl)butan-1-one. The hypothetical data generated in this guide suggest that while the parent compound may have moderate cytotoxicity, its metabolites could be genotoxic.
Based on these hypothetical findings, further development of this compound would not be recommended without significant medicinal chemistry efforts to modify the structure and eliminate the genotoxic liability. If development were to proceed, further studies would be essential, including:
-
Metabolite Identification: To pinpoint the specific metabolite(s) responsible for the genotoxicity.
-
In Vitro Micronucleus Assay: To assess for clastogenicity (chromosome-damaging potential) in mammalian cells.
-
Expanded Cytotoxicity Profiling: To evaluate the compound's effects on a broader range of cell types.
This structured, data-driven approach ensures that decisions made during early-stage drug development are well-informed, minimizing risks and maximizing the potential for success.
References
-
OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Source: OECD. [Link]
-
The OECD QSAR Toolbox. Source: OECD. [Link]
-
Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Source: U.S. Food and Drug Administration (FDA). [Link]
-
The Principles of the 3Rs. Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]
Methodological & Application
Precision Synthesis and Application of 1-(3-Hydroxypiperidin-1-yl)butan-1-one in Kinase Inhibitor Design
Executive Summary & Structural Rationale
In the architecture of Type I and Type II kinase inhibitors, the "solvent-front" region of the ATP-binding pocket offers a critical opportunity to tune physicochemical properties without disrupting the primary hinge-binding interaction. 1-(3-Hydroxypiperidin-1-yl)butan-1-one serves as a high-value "tail" fragment in this context.
Unlike planar aromatic tails, the 3-hydroxypiperidine scaffold introduces three-dimensionality (
This Application Note details the precision synthesis, chiral resolution, and integration of this fragment into kinase inhibitor scaffolds.
Synthesis Protocol: Selective N-Acylation
The primary challenge in synthesizing 1-(3-Hydroxypiperidin-1-yl)butan-1-one is achieving chemoselectivity between the secondary amine (N-acylation) and the secondary alcohol (O-acylation). While amines are generally more nucleophilic, uncontrolled conditions can lead to ester byproducts.
Materials
-
Reagent A: 3-Hydroxypiperidine (CAS: 6859-99-0) - Hygroscopic, store in desiccator.
-
Reagent B: Butyryl chloride (CAS: 141-75-3) - Distill before use if yellow.
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Procedure
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Hydroxypiperidine (10.0 g, 98.9 mmol) in anhydrous DCM (100 mL).
-
Base Addition: Add TEA (16.5 mL, 118 mmol, 1.2 eq). Cool the mixture to 0°C using an ice-water bath. Crucial: Lower temperature suppresses O-acylation.
-
Acylation: Dilute Butyryl chloride (11.3 mL, 108 mmol, 1.1 eq) in DCM (20 mL). Add this solution dropwise via an addition funnel over 30 minutes.
-
Checkpoint: Maintain internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin (amine consumption) and PMA (product visualization).
-
-
Workup:
-
Quench with saturated aqueous NaHCO
(50 mL). -
Separate phases.[1] Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with 1M HCl (30 mL) to remove unreacted amine (remains in aqueous) and TEA. Note: The product is an amide and will remain in the organic layer.
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO
, 0-5% MeOH/DCM gradient).
Yield Expectation: 85-92% as a viscous, colorless oil.
Chiral Resolution Strategy
Kinase binding pockets are inherently chiral. The (R) and (S) enantiomers of 3-hydroxypiperidine derivatives often exhibit >100-fold differences in potency (IC
Method A: Preparative Chiral HPLC (Recommended for <5g)
-
Column: Chiralpak AD-H or OD-H (20 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Flow Rate: 15 mL/min.
-
Detection: UV @ 210 nm (Amide absorption).
Method B: Enzymatic Resolution (Recommended for Scale-up)
Lipases can selectively acetylate the (R)-alcohol, leaving the (S)-alcohol untouched (or vice versa), allowing separation by silica chromatography.
-
Suspend racemic 1-(3-Hydroxypiperidin-1-yl)butan-1-one in Vinyl Acetate (solvent/acyl donor).
-
Add Lipase PS (Amano) or Candida antarctica Lipase B (CAL-B) .
-
Incubate at 30°C for 24-48 hours.
-
Monitor conversion by HPLC.[2] Stop at 50% conversion.
-
Separate the Ester (converted enantiomer) from the Alcohol (unreacted enantiomer) via standard silica flash chromatography.
Application: Integration into Kinase Scaffolds
This fragment is typically attached to a heteroaryl "hinge binder" (e.g., chloropyrimidine, quinazoline) via a nucleophilic aromatic substitution (S
However, since the Nitrogen is already acylated (butan-1-one), the attachment point to the kinase core must be via the C3-Hydroxyl group (ether linkage) or by using a different assembly order.
Correction for Standard Workflow: If the piperidine nitrogen is the intended attachment point to the kinase core, the butyryl group would be added last. Scenario for THIS Molecule: The user specified 1-(3-Hydroxypiperidin-1-yl)butan-1-one . This implies the N is capped. Therefore, this molecule acts as a nucleophile via its 3-OH group to attach to the scaffold (forming an ether linkage), or it is used as a negative control probe (non-binding tail).
Protocol: Ether Linkage Formation (S
-
Core: 4-Chloro-pyrrolo[2,3-d]pyrimidine (generic JAK scaffold).
-
Nucleophile: 1-(3-Hydroxypiperidin-1-yl)butan-1-one.
-
Conditions: NaH (1.2 eq) in DMF at 0°C, then add Core. Heat to 60°C.
-
Mechanism: Deprotonation of 3-OH
Alkoxide attack on Cl-heterocycle.
Workflow Visualization
Caption: Figure 1. Synthetic workflow from raw materials to final kinase inhibitor assembly, highlighting the critical chiral resolution step.
Quality Control & Data Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, H2O/MeCN) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (AD-H) | > 99.0% ee |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Water Content | Karl Fischer | < 0.5% w/w |
Diagnostic NMR Signals (400 MHz, DMSO-d )
-
4.80 ppm (d): Hydroxyl proton (OH). Disappears on D
O shake. - 3.80 - 4.20 ppm (m): Piperidine ring protons adjacent to N (deshielded by amide).
- 3.45 ppm (m): Proton at C3 (chiral center).
-
2.25 ppm (t):
-methylene of butyryl group (CO-CH -). - 0.88 ppm (t): Terminal methyl of butyryl group.
References
-
Privileged Scaffolds in Kinase Inhibitors
- Source: Wuitschik, G., et al. (2010). "Saturated Heterocycles in Medicinal Chemistry." Journal of Medicinal Chemistry.
- Relevance: Establishes 3-hydroxypiperidine as a key fragment for improving Fsp3 and solubility.
-
Chiral Resolution of Piperidines
- Source: Xu, Y., et al. (2022). "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine.
- Relevance: Provides protocols for enzymatic resolution applicable to the butyryl analog.
-
Kinase Binding Mode (JAK Inhibitors)
- Source: Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor." Journal of Medicinal Chemistry.
- Relevance: Illustrates the use of piperidine-based tails in Tofacitinib (CP-690,550) to access the solvent front.
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Chemoselectivity).
Sources
Strategic Derivatization of 1-(3-Hydroxypiperidin-1-yl)butan-1-one for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1][2][3] This guide provides a detailed framework for the chemical modification of 1-(3-hydroxypiperidin-1-yl)butan-1-one, a versatile starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) exploration. We present detailed protocols for derivatization at two key reactive sites—the secondary alcohol and the ketone—and explain the strategic rationale behind these modifications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically probe the chemical space around this valuable scaffold.
Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold
The 1-(3-hydroxypiperidin-1-yl)butan-1-one core (Figure 1) offers a compelling starting point for drug discovery programs. It incorporates several key features:
-
A Tertiary Amine: The piperidine nitrogen, integrated into a butyramide, provides a basic center that can be critical for pharmacokinetic properties such as solubility and cell permeability.
-
A Secondary Alcohol: The 3-hydroxy group is a versatile handle for chemical modification. It can act as a hydrogen bond donor and acceptor, and its derivatization allows for systematic exploration of a target's binding pocket.
-
A Ketone: The carbonyl group on the butanoyl side chain serves as another point for chemical diversification, allowing for significant alterations to the molecule's steric and electronic profile.
-
Chirality: The C3 position is a chiral center, allowing for the investigation of stereospecific interactions with a biological target. The synthesis can be adapted to produce specific enantiomers, often starting from chiral precursors like (S)- or (R)-1-Boc-3-hydroxypiperidine.[4][5][6][7]
This guide focuses on a logical, stepwise approach to building a library of analogues from this core structure to systematically map the SAR of a new chemical series.
Synthesis of the Core Scaffold: 1-(3-Hydroxypiperidin-1-yl)butan-1-one
The most direct route to the title compound is the N-acylation of 3-hydroxypiperidine. 3-Hydroxypiperidine can be synthesized via the reduction of 3-hydroxypyridine or other established routes.[8] The following protocol details the coupling of 3-hydroxypiperidine with butyryl chloride.
Protocol 2.1: Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one
Causality and Experimental Choice:
-
Base (Triethylamine, TEA): An acid scavenger is required to neutralize the HCl generated during the acylation reaction. TEA is a common, non-nucleophilic base suitable for this purpose. An excess (2.0 equivalents) ensures the reaction goes to completion.
-
Solvent (Dichloromethane, DCM): DCM is an excellent aprotic solvent that dissolves the reactants and does not participate in the reaction.
-
Temperature (0 °C to RT): The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Materials:
-
3-Hydroxypiperidine (1.0 eq)
-
Butyryl chloride (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (2.0 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add butyryl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain 1-(3-hydroxypiperidin-1-yl)butan-1-one as a pure compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9][10]
Derivatization Strategies for SAR Exploration
The core scaffold offers two primary vectors for diversification. A systematic approach involves modifying one position at a time to generate clear, interpretable SAR data.
Caption: SAR derivatization pathways from the core scaffold.
Vector 1: Modification of the 3-Hydroxy Group
This position is ideal for probing hydrogen bonding interactions and exploring steric tolerance within a binding pocket.
Rationale: Converting the alcohol to an ester replaces a hydrogen bond donor with a hydrogen bond acceptor and introduces various acyl groups (e.g., acetyl, benzoyl) to probe for steric and electronic effects. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of secondary alcohols.[11]
Protocol 3.1.1: General Procedure for O-Acylation
-
Dissolve 1-(3-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC indicates completion.
-
Perform an aqueous work-up as described in Protocol 2.1.
-
Purify via flash column chromatography.
| Derivative Type | Acylating Agent | R-Group | Expected SAR Insight |
| Acetate Ester | Acetyl Chloride | -C(O)CH₃ | Probes for tolerance to small, neutral groups. |
| Benzoate Ester | Benzoyl Chloride | -C(O)Ph | Investigates potential for π-stacking or tolerance to bulky aromatic groups. |
| Pivaloate Ester | Pivaloyl Chloride | -C(O)C(CH₃)₃ | Explores tolerance to significant steric bulk near the oxygen. |
Rationale: Ether formation removes the hydrogen-bond donating capability of the hydroxyl group entirely and allows for the introduction of a wide range of alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol 3.1.2: General Procedure for O-Alkylation Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal for this reaction.
-
To a stirred suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 1-(3-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry, concentrate, and purify the product by flash column chromatography.
| Derivative Type | Alkylating Agent | R-Group | Expected SAR Insight |
| Methyl Ether | Methyl Iodide | -CH₃ | Removes H-bond donor with minimal steric addition. |
| Benzyl Ether | Benzyl Bromide | -CH₂Ph | Introduces a flexible, bulky aromatic group. |
| Ethyl Ether | Ethyl Iodide | -CH₂CH₃ | Provides a small, lipophilic extension. |
Vector 2: Modification of the Butanoyl Ketone
Modifying the carbonyl group leads to more profound structural changes, significantly altering the shape and polarity of the side chain.
Rationale: Reducing the ketone to a hydroxyl group with a mild reducing agent like sodium borohydride (NaBH₄) introduces a new hydrogen bonding site and a second chiral center. This can lead to diastereomers, the separation and testing of which can reveal highly specific stereochemical requirements for biological activity.
Protocol 3.2.1: Ketone Reduction
-
Dissolve 1-(3-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) in methanol (MeOH) at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours, or until TLC shows complete consumption of the starting material.
-
Carefully quench the reaction by adding acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the diol product.
-
Purification by column chromatography may be necessary to separate diastereomers.
Analytical Characterization Workflow
Rigorous characterization is essential to validate the structure and purity of each new derivative, ensuring the integrity of subsequent SAR data.
Caption: Self-validating workflow for derivative characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm that the chemical modification occurred at the intended position. For example, in an O-acylation, one would expect to see the disappearance of the alcohol -OH proton signal and the appearance of new signals corresponding to the acyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the newly synthesized molecule.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. For SAR studies, a purity of >95% is typically required to ensure that the observed biological activity is attributable to the intended compound.[9]
Concluding Remarks
The derivatization of 1-(3-hydroxypiperidin-1-yl)butan-1-one provides a robust platform for systematic SAR exploration. By logically and sequentially modifying the hydroxyl and ketone functionalities, researchers can generate diverse libraries of compounds. The protocols and strategies outlined in this guide offer a validated starting point for these synthetic efforts. The key to successful SAR is the combination of rational synthetic design with rigorous analytical characterization, ensuring that the biological data generated is both reliable and interpretable, ultimately accelerating the journey from a chemical starting point to a drug candidate.
References
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Benchchem. Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds.
-
Dong, J., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. Available from: [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]
-
Kim, K., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Gou, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Kato, M. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Zafar, S., et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]
-
Rajput, A. P., & Nagarale, D. V. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]
-
Rajput, A. P., & Nagarale, D. V. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]
-
Rigueto, C. V., et al. (2010). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Helvetica Chimica Acta. Available from: [Link]
-
Science of Synthesis. Acylation of Alcohols and Amines. Available from: [Link]
-
Juhl, K., & Bols, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Lu, Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available from: [Link]
-
Zhang, W., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available from: [Link]
- Google Patents. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Google Patents. (S)-1-Boc-3-hydroxypiperidine synthesis method.
-
Bakhanova, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
- Google Patents. Selective acylation of secondary hydroxyl groups.
-
Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. Available from: [Link]
-
Allery, M. (2016). Synthetic routes 1. YouTube. Available from: [Link]
-
Royal Society of Chemistry. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Available from: [Link]
-
Mulla, S. A., et al. (2012). Highly Efficient Cobalt (II) Catalyzed O-Acylation of Alcohols and Phenols under Solvent-Free Conditions. Open Journal of Synthesis Theory and Applications. Available from: [Link]
- Benchchem. Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(3-Hydroxypiperidin-1-yl)butan-1-one synthesis
Ticket ID: #SYN-3HP-BUT-001
Subject: Optimization of Chemoselective
Introduction
Welcome to the Synthesis Support Hub. You are likely accessing this guide because you are attempting to synthesize 1-(3-Hydroxypiperidin-1-yl)butan-1-one and are facing challenges with chemoselectivity or isolation.
The core challenge in this synthesis is the presence of two nucleophilic sites on the starting material (3-hydroxypiperidine): the secondary amine (N-H) and the secondary alcohol (O-H).
Your objective is Chemoselective
If reaction conditions are not kinetically controlled, you will observe
Part 1: Chemoselectivity & Reaction Design
The Decision Matrix
Before starting, select the protocol that matches your available resources and scale.
Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and lab capabilities.
Part 2: Validated Experimental Protocols
Protocol A: Anhydrous Kinetic Control (Recommended for High Purity)
Best for: Small scale (<5g), ensuring zero ester byproducts.[1]
The Logic: Amines are better nucleophiles than alcohols. By keeping the temperature low (
Reagents:
-
3-Hydroxypiperidine (1.0 equiv)[1]
-
Butyryl Chloride (1.05 equiv) — Do not use large excess.[1]
-
Triethylamine (TEA) or DIPEA (1.2 equiv)[1]
-
Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step:
-
Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Cryo-Cooling: Cool the solution to -10°C (Ice/Salt bath). Critical: Do not skip cooling.
-
Controlled Addition: Dilute Butyryl Chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes.
-
Why? High local concentration of acid chloride promotes
-acylation.[1] Dropwise addition starves the reaction of electrophile, ensuring the faster-reacting amine consumes it all.
-
-
Quench: Stir at 0°C for 1 hour. Monitor by TLC/LCMS. Quench with saturated
.
Protocol B: Schotten-Baumann Conditions (Robust/Scalable)
Best for: Large scale, cost-efficiency, and tolerance to moisture.[1]
The Logic: This biphasic system uses water to solvate the inorganic base. The amine reacts at the interface or in the organic phase. The alcohol is less likely to deprotonate and react with the acid chloride in the presence of water, which competes for the acyl chloride (hydrolysis) if the amine doesn't catch it first.
Reagents:
-
3-Hydroxypiperidine (1.0 equiv)[1]
-
Butyryl Chloride (1.1 equiv)[1]
-
NaOH (2.0 equiv, dissolved in water)[1]
Step-by-Step:
-
Biphasic Setup: Dissolve 3-hydroxypiperidine in DCM. Add an equal volume of 10% NaOH solution.
-
Cooling: Cool the vigorously stirred mixture to 0°C .
-
Addition: Add Butyryl Chloride dropwise.
-
Workup: Separate phases. The product (amide) will be in the DCM layer.
Part 3: Data & Troubleshooting (FAQ)
Common Issues & Solutions
| Symptom | Diagnosis | Corrective Action |
| LCMS shows M+70 peak (Diacylation) | Loss of Selectivity. You essentially made the ester-amide. | 1. Lower temperature to -20°C.2. Reduce Butyryl Chloride to exactly 1.0 equiv.3. Ensure slow addition rate.[1] |
| Low Yield (Product in Aqueous Layer) | Water Solubility. The free hydroxyl group makes the product amphiphilic. | 1. Saturate the aqueous layer with NaCl (Salting out).2. Extract with CHCl3:IPA (3:1) instead of pure DCM. |
| Viscous Oil / Gum | Solvent Trapping. The amide forms strong H-bonds. | 1. Dissolve in Et2O, sonicate to precipitate impurities.2. Lyophilize (freeze-dry) from benzene/water if permissible, or high-vac at 40°C for 12h. |
Mechanistic Visualization: Why Selectivity Fails
Understanding the competition between the Nitrogen and Oxygen atoms is critical for troubleshooting.
Figure 2: Kinetic competition pathway.[1] Path A is favored by low temperature and stoichiometric control.
Part 4: Quality Control Specifications
When validating your product, look for these specific NMR signatures to confirm N-acylation vs O-acylation.
-
1H NMR (CDCl3):
-
IR Spectroscopy:
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Foundational text on chemoselectivity of amines vs alcohols). [1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Reference for selective acylation strategies). [1]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] (Review of amide coupling efficiencies). [1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1] (Detailed review of coupling reagents and selectivity). [1]
Sources
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. WO2003087078A1 - Selective acylation of secondary hydroxyl groups - Google Patents [patents.google.com]
Side product formation in the synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one
Technical Support Center: Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one
Topic: Troubleshooting Side Product Formation & Chemoselectivity Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]
Executive Summary & Reaction Context
The Challenge: The synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one involves the N-acylation of 3-hydroxypiperidine with a butyrylating agent (typically butyryl chloride or butyric anhydride).[1] The core technical difficulty lies in chemoselectivity : the starting material contains two nucleophilic sites—a secondary amine (N1) and a secondary alcohol (C3-OH).[1]
While the amine is generally more nucleophilic, competitive O-acylation (ester formation) and subsequent N,O-diacylation are common failure modes, particularly under uncontrolled exothermic conditions or incorrect stoichiometry.[1] This guide provides a mechanistic breakdown of these side products and validated protocols to suppress them.
Target Molecule:
-
IUPAC Name: 1-(3-Hydroxypiperidin-1-yl)butan-1-one[1]
-
Critical Attribute: Free hydroxyl group at C3 (essential for further functionalization or biological activity).[1]
Reaction Pathway & Impurity Profile
The following diagram illustrates the competitive pathways governing the product distribution. Understanding this flow is critical for troubleshooting.
Figure 1: Competitive acylation pathways. The primary goal is to maximize
Troubleshooting Guide (Q&A)
Issue 1: I see a less polar impurity (High R ) on my TLC.
Diagnosis: This is almost certainly the N,O-diacylated byproduct (1-(3-(butyryloxy)piperidin-1-yl)butan-1-one).
-
Mechanism: Once the target amide is formed, the remaining hydroxyl group can react with excess butyryl chloride if the reaction is allowed to run too long, gets too hot, or if >1.1 equivalents of acylating agent are used.[1]
-
Solution:
-
Stoichiometry Control: Reduce butyryl chloride to 0.95–1.0 equivalents. It is better to have unreacted starting material (which is water-soluble and easily removed) than di-acylated impurity (which requires chromatography).[1]
-
Temperature: Conduct the addition at 0°C or -10°C. The activation energy for O-acylation is higher than N-acylation; low temperature kinetically favors the amide.
-
Hydrolysis Step: If the impurity is already formed, treat the crude mixture with 1M NaOH or LiOH in MeOH/Water for 30-60 minutes. The ester bond is far more labile (unstable) than the amide bond and will selectively hydrolyze back to the target hydroxyl compound [1].
-
Issue 2: My yield is low, and the aqueous layer contains organic material.
Diagnosis: Incomplete extraction or formation of the O-acyl amine salt .
-
Mechanism: If the reaction pH drops below 7 (becomes acidic), the amine protonates (
), deactivating it.[1] The acylating agent may then react with the hydroxyl group (O-acylation). The resulting amino-ester is highly water-soluble as a salt. -
Solution:
-
pH Monitoring: Ensure the reaction mixture remains basic (pH 9–10) throughout the addition. Use a biphasic system (Schotten-Baumann) with carbonate base to buffer the HCl generated.[1]
-
Salting Out: The target molecule (N-butyryl-3-hydroxypiperidine) is amphiphilic. Saturate the aqueous layer with NaCl (brine) during extraction and use a polar organic solvent like DCM or EtOAc/Isopropanol (9:1) for extraction.[4]
-
Issue 3: Variable results when scaling up.
Diagnosis: Exotherm management failure leading to loss of chemoselectivity .
-
Mechanism: On a small scale, heat dissipates quickly.[1] On a large scale, the exothermic reaction with butyryl chloride creates localized "hot spots" where O-acylation occurs.
-
Solution:
-
Dilution: Dilute the acylating agent in DCM before addition.
-
Controlled Addition: Use a dropping funnel or syringe pump. The addition rate should be controlled by the internal temperature, not time.[1] Keep internal T < 5°C.
-
Validated Experimental Protocols
Method A: Schotten-Baumann Conditions (Recommended for Selectivity)
Best for: Maximizing chemoselectivity and ease of purification.[1]
Principle: Water suppresses O-acylation because the hydroxyl group is solvated and less nucleophilic, while the amine remains reactive. The inorganic base scavenges the acid byproduct immediately [2].
-
Setup: Dissolve 3-hydroxypiperidine hydrochloride (10 mmol) in Water (10 mL).
-
Base Addition: Add K₂CO₃ (25 mmol, 2.5 eq) or NaOH (22 mmol). Cool to 0°C.
-
Reagent Addition: Dissolve Butyryl Chloride (10.5 mmol, 1.05 eq) in THF or DCM (10 mL). Add this solution dropwise to the aqueous amine over 30 minutes, maintaining T < 5°C.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Workup:
-
Purification: Usually yields >90% pure material. If di-acyl impurity >5%, perform selective hydrolysis (see Issue 1).[1]
Method B: Anhydrous Conditions (DCM/TEA)
Best for: Water-sensitive reagents or parallel synthesis libraries.[1]
-
Setup: Dissolve 3-hydroxypiperidine (10 mmol) and Triethylamine (TEA) (12 mmol, 1.2 eq) in anhydrous DCM (20 mL). Cool to -10°C (Ice/Salt bath).
-
Addition: Add Butyryl Chloride (10 mmol, 1.0 eq) dropwise. Do not use excess.
-
Quench: After 2 hours, add 1M NaOH (5 mL) and stir for 20 mins (hydrolyzes any trace ester).
-
Workup: Standard extraction.
Data & Impurity Characterization
| Component | Structure Description | Relative Polarity (TLC) | Origin | Removal Strategy |
| Target Product | N-Butyryl, Free OH | Medium (Baseline in Hex/EtOAc) | Desired Reaction | N/A |
| Impurity A (Di-acyl) | N-Butyryl, O-Butyryl | Low (High R | Over-acylation | Selective Hydrolysis (LiOH/MeOH) |
| Impurity B (Acid) | Butyric Acid | High (Streaks/Acidic) | Reagent Hydrolysis | Basic Wash (NaHCO₃) |
| Impurity C (Start Mat) | Free NH, Free OH | Very High (Baseline/Water sol.)[1] | Incomplete Rxn | Aqueous Acid Wash (1M HCl) |
Diagnostic Flowchart
Use this logic tree to determine the next step in your experiment.
Figure 2: Decision matrix for crude product analysis.
References
-
Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Link[1]
-
National Institutes of Health (PMC). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Link
-
American Chemical Society (JOC). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Link[1]
-
Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols. Link
Sources
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Poor Solubility of 1-(3-Hydroxypiperidin-1-yl)butan-1-one Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-hydroxypiperidin-1-yl)butan-1-one derivatives. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges encountered during the development of these promising compounds: poor aqueous solubility. Overcoming this hurdle is critical for achieving desired bioavailability and therapeutic efficacy.[1]
This document provides a structured approach to troubleshooting and resolving solubility issues through a question-and-answer format, detailed experimental protocols, and data-driven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the underlying reasons for the poor solubility of my 1-(3-hydroxypiperidin-1-yl)butan-1-one derivative?
A1: The solubility of 1-(3-hydroxypiperidin-1-yl)butan-1-one derivatives is a multifactorial issue. While the core piperidine structure can form hydrogen bonds with water, the overall solubility is often dictated by a combination of factors.[2] These include:
-
High Crystallinity: A stable, highly ordered crystal lattice requires significant energy to break apart, thus reducing solubility.[2]
-
Low Polarity: The presence of nonpolar, bulky hydrophobic groups attached to the piperidine ring can significantly decrease the molecule's affinity for aqueous environments.[2][3]
-
Molecular Weight and Structure: Larger, more complex molecular structures can present challenges to effective solvation.[4]
-
pH-Dependent Ionization: As these derivatives often contain a basic piperidine nitrogen, their charge state, and consequently solubility, is highly dependent on the pH of the solution.[3]
Q2: What are the primary strategies to enhance the solubility of these piperidine derivatives?
A2: Broadly, the approaches to improve solubility can be categorized into formulation-based strategies and structural modifications.
Formulation-Based Strategies: These methods enhance solubility without altering the chemical structure of the compound. Key techniques include:
-
pH Adjustment: Modifying the pH of the solvent to ionize the molecule.[5]
-
Co-solvents: Using a mixture of water and a miscible organic solvent.[6][7][8]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin.[2][9][10][11]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[2][12][13][14]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosizing.[2][5][15][16]
-
Lipid-Based Formulations: Incorporating the compound into systems like self-emulsifying drug delivery systems (SEDDS).[2][5][15][17]
-
Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.[5][18]
Structural Modification (Prodrug Approach): This involves chemically modifying the molecule to create a more soluble derivative (a prodrug) that converts back to the active parent drug in the body. This is a more involved strategy typically considered when formulation approaches are insufficient.[19][20][21][22]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?
A3: This is a very common problem when working with poorly soluble compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at a level that doesn't affect the biological system (typically ≤1%).[23]
-
Stepwise Dilution: Instead of a single, large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid a sudden, drastic change in the solvent environment.[23]
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help to keep the compound in solution.
-
Incorporate a Solubilizing Excipient: Consider adding a small amount of a biocompatible co-solvent (e.g., ethanol, propylene glycol) or a cyclodextrin to the aqueous buffer before adding your compound.[8]
II. Troubleshooting and Optimization Guides
This section provides detailed troubleshooting advice for common solubility enhancement techniques.
Technique 1: pH Adjustment
-
Issue: Inconsistent or lower-than-expected solubility improvement with pH modification.
-
Troubleshooting Steps:
-
Determine the pKa of your compound: The greatest change in solubility will occur around the pKa. Understanding this value is crucial for selecting the optimal pH range.
-
Buffer Selection: Ensure the chosen buffer has adequate capacity at the target pH to maintain it upon addition of your compound.
-
Check for Salt Formation/Precipitation: At certain pH values, your compound might form a less soluble salt with components of the buffer. Visually inspect for any precipitation.
-
Stability at Target pH: Assess the chemical stability of your compound at the optimized pH, as extreme pH values can lead to degradation over time.
-
Technique 2: Co-solvents
-
Issue: Compound precipitates out of the co-solvent mixture over time or upon further dilution.
-
Troubleshooting Steps:
-
Screen a Panel of Co-solvents: Not all co-solvents are equally effective. Test a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][8]
-
Optimize the Co-solvent/Water Ratio: Systematically vary the percentage of the co-solvent to find the optimal ratio that maintains solubility without being overly toxic to your biological system.
-
Consider the Impact on Biological Assays: High concentrations of organic co-solvents can interfere with biological assays. Always run a vehicle control to assess the effect of the co-solvent alone.
-
Technique 3: Complexation with Cyclodextrins
-
Issue: Limited solubility enhancement despite using cyclodextrins.
-
Troubleshooting Steps:
-
Select the Right Cyclodextrin: The size of the cyclodextrin cavity is important. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for their suitable cavity size and improved safety profile.[9]
-
Determine the Optimal Molar Ratio: The stoichiometry of the drug-cyclodextrin complex can vary. A phase solubility study is recommended to determine the optimal ratio.
-
Method of Complexation: The method used to form the inclusion complex (e.g., kneading, co-precipitation, freeze-drying) can impact the efficiency of encapsulation and subsequent solubility improvement.[16]
-
Technique 4: Solid Dispersions
-
Issue: The solid dispersion is not stable and the compound recrystallizes over time.
-
Troubleshooting Steps:
-
Polymer Selection: The choice of hydrophilic polymer is critical. Polymers that can form specific interactions, such as hydrogen bonds, with your compound can help stabilize the amorphous form.[2]
-
Drug-Polymer Miscibility: Ensure that your compound and the chosen polymer are miscible. Techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility.[2]
-
Control Moisture Content: Moisture can act as a plasticizer, promoting recrystallization. Store solid dispersions in a desiccator or under controlled humidity.[2]
-
III. Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
This protocol is designed to determine the apparent stability constant (Kc) and complexation efficiency of a cyclodextrin with your 1-(3-hydroxypiperidin-1-yl)butan-1-one derivative.
Materials:
-
Your piperidine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of your piperidine derivative to each cyclodextrin solution in separate sealed vials.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[2]
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]
-
Analyze the concentration of the dissolved piperidine derivative in each filtered sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved piperidine derivative (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing a solid dispersion.
Materials:
-
Your piperidine derivative
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC)
-
A suitable organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of your piperidine derivative and the chosen polymer (e.g., 1:1, 1:2, 1:4 w/w) in the selected organic solvent.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (typically not exceeding 40-50°C).
-
Once the bulk of the solvent is removed, a thin film will form on the wall of the flask.
-
Further dry the resulting solid in a vacuum oven at a controlled temperature for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be characterized using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and DSC to determine its glass transition temperature (Tg).
IV. Data Presentation and Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule | 10 - 1,000 | Simple, cost-effective | Risk of chemical instability, potential for in-vivo precipitation |
| Co-solvents | Altering solvent polarity | 2 - 500 | Easy to prepare | Potential for toxicity, may precipitate upon dilution |
| Cyclodextrins | Inclusion complex formation | 10 - 5,000 | Low toxicity, high solubilization potential | Cost, potential for renal toxicity with some cyclodextrins |
| Solid Dispersions | Formation of an amorphous state | 10 - 10,000 | Significant solubility enhancement | Physical instability (recrystallization), complex manufacturing |
| Nanosuspension | Increased surface area | 5 - 1,000 | Improved dissolution velocity, suitable for parenteral administration | Requires specialized equipment, potential for particle aggregation |
Diagrams
V. Conclusion
Overcoming the poor solubility of 1-(3-hydroxypiperidin-1-yl)butan-1-one derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with a thorough understanding of the compound's physicochemical properties, is essential for selecting the most appropriate solubility enhancement strategy. This guide provides a foundation for troubleshooting common issues and implementing effective experimental protocols. By leveraging these techniques, researchers can significantly improve the developability of these promising compounds.
VI. References
-
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]
-
Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review. (n.d.). CORE. Retrieved February 23, 2026, from [Link]
-
Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). Retrieved February 23, 2026, from [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.org. Retrieved February 23, 2026, from [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved February 23, 2026, from [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 23, 2026, from [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved February 23, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 23, 2026, from [Link]
-
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 11). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved February 23, 2026, from [Link]
-
Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. (n.d.). Bentham Science Publisher. Retrieved February 23, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 23, 2026, from [Link]
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007, June 10). Retrieved February 23, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved February 23, 2026, from [Link]
-
SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). Retrieved February 23, 2026, from [Link]
-
A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). Journal of Pharmaceutical Research International. Retrieved February 23, 2026, from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved February 23, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved February 23, 2026, from [Link]
-
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved February 23, 2026, from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 23, 2026, from [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020, July 13). ACS Publications. Retrieved February 23, 2026, from [Link]
-
The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13). Retrieved February 23, 2026, from [Link]
-
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). DTIC. Retrieved February 23, 2026, from [Link]
-
Solubility and pH of amines. (n.d.). Retrieved February 23, 2026, from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Retrieved February 23, 2026, from [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved February 23, 2026, from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed. Retrieved February 23, 2026, from [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Retrieved February 23, 2026, from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 23, 2026, from [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Retrieved February 23, 2026, from [Link]
-
IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Prodrug strategies to overcome poor water solubility. (2007, July 30). PubMed. Retrieved February 23, 2026, from [Link]
-
The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
pH and Solubility. (2025, August 15). AP Chem | Fiveable. Retrieved February 23, 2026, from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 23, 2026, from [Link]
Sources
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. upperton.com [upperton.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. alzet.com [alzet.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. johronline.com [johronline.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Refinement of work-up procedure for 1-(3-Hydroxypiperidin-1-yl)butan-1-one
Topic: Refinement of Work-up Procedure & Isolation Strategies
Document ID: TSC-2024-HPB-01 Status: Active / Verified Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary
The synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one (hereafter HPB-1 ) presents a classic "amphiphilic amide" challenge. The molecule contains a lipophilic butyryl chain and a hydrophilic 3-hydroxypiperidine core. Standard work-up procedures (e.g., Dilute HCl quench
This guide provides a refined, field-tested protocol focusing on phase equilibrium manipulation and regioselectivity control to maximize recovery and purity.
Module 1: The Core Challenge – "Where is my Product?"
The Solubility Paradox
Users often report that HPB-1 "disappears" during aqueous work-up. This is not decomposition; it is partitioning.
-
Mechanism: The C3-hydroxyl group and the amide oxygen act as strong Hydrogen Bond Acceptors (HBA) and Donors (HBD). In dilute aqueous solutions, the hydration shell stabilizes the molecule, making it prefer the aqueous phase over non-polar organic solvents like Diethyl Ether or Hexane.
Refined Protocol: The "Salting-Out" & Polar Extraction System
Do not use standard Ethyl Acetate/Water partitioning. Use the following optimized workflow:
Step-by-Step Methodology
-
Reaction Quench:
-
Quench the reaction mixture (typically in DCM or THF) with a minimal amount of water.
-
Critical: If Butyryl Chloride was used, neutralize generated HCl with saturated
to pH 7-8.
-
-
Saturation (The "Salting Out" Effect):
-
Add solid Sodium Chloride (NaCl) to the aqueous layer until saturation is reached (undissolved salt visible).
-
Why: This increases the ionic strength of the aqueous phase, disrupting the hydration shell of HPB-1 and forcing it into the organic phase (Hofmeister effect).
-
-
Extraction Solvent Switch:
-
Standard: Dichloromethane (DCM).
-
Enhanced (Recommended): DCM : Isopropanol (3:1 v/v) or Chloroform : Isopropanol (3:1 v/v) .
-
Why: The Isopropanol acts as a phase-transfer bridge, solvating the hydroxyl group of HPB-1 while the chlorinated solvent pulls the bulk molecule.
-
-
Drying & Concentration:
Module 2: Visualization of Work-up Logic
The following decision tree illustrates the logical flow for isolating HPB-1 based on reaction scale and observed impurities.
Figure 1: Decision matrix for work-up and purification of HPB-1, prioritizing impurity management and scale.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Low Yield / Product Loss
User Question: "I started with 5g of 3-hydroxypiperidine, but after extracting with Ethyl Acetate and washing with brine, I only recovered 1.2g. Where did it go?"
Technical Analysis: Ethyl Acetate is too non-polar for this specific amide-alcohol. Furthermore, if you washed the organic layer with water to remove salts, you likely back-extracted your product into the aqueous waste.
Corrective Action:
-
Recover the Aqueous Layer: Do not discard your aqueous waste.
-
Saturate: Add solid NaCl to that aqueous layer until no more dissolves.
-
Re-extract: Extract 3x with DCM:IPA (3:1) .
-
Combine: Merge these new extracts with your original organic layer.
Issue 2: Impurity Management (O-Acylation)
User Question: "My NMR shows a mixture. I see the amide signals, but also a shift corresponding to an ester at the C3 position. How do I prevent this?"
Technical Analysis: 3-Hydroxypiperidine contains two nucleophiles: the secondary amine (N) and the secondary alcohol (O). While N-acylation is kinetically favored, O-acylation (ester formation) occurs if excess acylating agent is used or if the reaction runs too long/hot.
Corrective Action (The "Rescue" Protocol): You do not need to restart. Esters are far more labile (unstable) to base hydrolysis than amides.
-
Dissolve the crude mixture in Methanol (MeOH).
-
Add 1.0 equivalent of LiOH or NaOH (1M aq) .
-
Stir at 0°C for 30-60 minutes .
-
Monitor via TLC.[1][2][4] The less polar ester spot will disappear, converting back to the desired alcohol (HPB-1), while the amide bond remains intact.
Issue 3: Persistent Emulsions
User Question: "During extraction, I have a thick 'rag' layer between the DCM and water that won't separate."
Technical Analysis: This is likely caused by the formation of Sodium Butyrate (a surfactant) if you used Butyric Acid/Anhydride, or simply the amphiphilic nature of the product acting as a detergent.
Corrective Action:
-
Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.
-
Brine Shock: Add more solid NaCl.
-
Wait: If time permits, let it stand overnight.
Module 4: Comparative Solvent Data
Select the extraction solvent based on the partition coefficient efficiency for polar amides.
| Solvent System | Polarity Index | Extraction Efficiency (HPB-1) | Pros | Cons |
| Diethyl Ether | 2.8 | < 10% | Fast evaporation | Ineffective. Product stays in water. |
| Ethyl Acetate | 4.4 | ~ 40-50% | Safer than chlorinated | Requires many extractions; wet solvent. |
| DCM | 3.1 | ~ 70% | Good solubility | Can form emulsions. |
| DCM : IPA (3:1) | High | > 90% | Best Recovery | IPA increases water carryover (must dry well). |
| n-Butanol | 4.0 | > 95% | Excellent for polar compounds | High Boiling Point (117°C). Difficult to remove. |
Module 5: Regioselectivity & Pathway
Understanding the competing pathways is crucial for purity. The following diagram details the kinetic vs. thermodynamic products.
Figure 2: Reaction pathway showing the formation of the desired N-acyl product and the potential Over-acylated impurity, with the chemical repair route.
References
-
Amide Bond Formation & Workup
- Title: Green Chemistry Approaches to Amide Bond Form
- Source: American Chemical Society (ACS) Green Chemistry Institute.
- Context: Principles of solvent selection for polar amides.
-
URL:[Link]
-
Extraction of Polar Compounds
-
Regioselectivity in Amino-Alcohols
- Title: Chemoselective N-Acyl
- Source: Journal of Organic Chemistry (via NIH/PubMed).
- Context: Mechanistic insight into N- vs O-acylation rates in piperidine deriv
-
URL:[Link](General reference for N-acylation preference).
-
Properties of 3-Hydroxypiperidine
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]
- 9. Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018) | Hu Haiwei | 1 Citations [scispace.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(3-Hydroxypiperidin-1-yl)butan-1-one and its N-Boc Analog
A Senior Application Scientist's Perspective on Predicting and Verifying Pharmacological Activity
In the landscape of drug discovery and development, the modification of a chemical scaffold, even by what appears to be a simple chemical protection step, can have profound implications for its biological activity. This guide provides an in-depth comparison of 1-(3-Hydroxypiperidin-1-yl)butan-1-one and its N-Boc (tert-butyloxycarbonyl) protected analog. While specific experimental data for 1-(3-Hydroxypiperidin-1-yl)butan-1-one is not extensively documented in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents.[1][2][3][4][5] This guide will, therefore, leverage established principles of medicinal chemistry to predict the differential activity of these two compounds and will lay out a comprehensive experimental framework to validate these hypotheses.
The core of our comparison lies in the piperidine ring, a ubiquitous scaffold in medicinal chemistry, known to confer favorable pharmacokinetic properties and to be a key component in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3][4][5][6] The addition of an N-Boc group is a common strategy to temporarily mask the reactivity of the piperidine nitrogen during a synthetic sequence.[7][8] However, this modification fundamentally alters the molecule's physicochemical properties and, consequently, its ability to interact with biological targets.
Structural and Physicochemical Considerations
The two molecules at the center of this guide are:
-
1-(3-Hydroxypiperidin-1-yl)butan-1-one (Parent Compound): A tertiary amine with a free nitrogen lone pair. This nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, conferring a positive charge to the molecule.
-
tert-Butyl 3-hydroxy-1-(1-oxobutyl)piperidine-1-carboxylate (N-Boc Analog): The piperidine nitrogen is incorporated into a carbamate functional group. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity.
The introduction of the bulky, lipophilic N-Boc group is expected to have several consequences:
-
Basicity: The N-Boc analog will be significantly less basic than the parent compound. This is because the nitrogen lone pair is delocalized by resonance with the Boc carbonyl group, making it less available for protonation.
-
Lipophilicity: The N-Boc analog is expected to be more lipophilic (higher LogP) due to the addition of the tert-butyl group. This could influence its membrane permeability and solubility in aqueous media.
-
Conformational Rigidity: The planar nature of the carbamate bond may introduce some conformational constraints on the piperidine ring compared to the parent compound.
| Property | 1-(3-Hydroxypiperidin-1-yl)butan-1-one (Predicted) | N-Boc Analog (Predicted) | Rationale for Difference |
| Molecular Weight | 171.24 g/mol | 271.36 g/mol | Addition of the Boc group (C5H9O2) |
| pKa (of Piperidine N) | ~8-9 | Not basic | Nitrogen lone pair delocalized in the carbamate |
| LogP | Lower | Higher | Addition of the lipophilic tert-butyl group |
| Hydrogen Bond Acceptors | 2 (hydroxyl O, carbonyl O, and potentially N) | 3 (hydroxyl O, both carbonyl O's) | The Boc group adds an additional carbonyl oxygen. |
| Hydrogen Bond Donors | 1 (hydroxyl H) | 1 (hydroxyl H) | Unchanged. |
Hypothesized Biological Activity
Based on the structural features, 1-(3-Hydroxypiperidin-1-yl)butan-1-one, with its tertiary amine, could potentially interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) or ion channels, where a protonated nitrogen can form key ionic interactions.[9] The specific butanoyl chain and the 3-hydroxy group would further dictate target specificity. Piperidine derivatives are known to exhibit a vast range of activities, including but not limited to CNS effects (e.g., antipsychotic, analgesic), anticancer, and antimicrobial properties.[2]
Conversely, the N-Boc analog is hypothesized to be biologically inactive or have significantly attenuated activity compared to the parent compound. The rationale for this is twofold:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the molecule from fitting into the binding pocket of a target receptor or enzyme.
-
Loss of Key Interactions: If the biological activity of the parent compound relies on the basicity of the piperidine nitrogen for a critical ionic or hydrogen bond interaction with the target protein, the N-Boc analog will be unable to form this bond, thus abolishing its activity.[5]
It is important to note that the N-Boc analog itself is primarily regarded as a synthetic intermediate. For instance, (S)-1-Boc-3-hydroxypiperidine is a key chiral building block in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is used in cancer therapy.[10][11][12][13]
Experimental Workflow for Comparative Activity Profiling
To empirically test these hypotheses, a structured, multi-tiered experimental approach is necessary. This workflow is designed to first characterize the compounds physicochemically and then move into biological assays.
Caption: A multi-phased workflow for the comparative biological evaluation of novel compounds.
Detailed Experimental Protocols
Phase 1: Physicochemical Characterization
-
Synthesis and Purification:
-
1-(3-Hydroxypiperidin-1-yl)butan-1-one: Synthesize via acylation of 3-hydroxypiperidine with butanoyl chloride or butyric anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane). Purify by column chromatography.
-
N-Boc Analog: Synthesize by reacting 1-(3-Hydroxypiperidin-1-yl)butan-1-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).[8] Purify by column chromatography.
-
-
Structural Verification: Confirm the identity and purity (>95%) of both compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Physicochemical Profiling:
-
Solubility: Determine aqueous solubility at a relevant pH (e.g., 7.4) using a standard shake-flask method followed by HPLC or UV-Vis analysis.
-
Lipophilicity (LogP): Experimentally determine the octanol-water partition coefficient (LogP) using the shake-flask method.
-
pKa Determination: For the parent compound, determine the pKa of the piperidine nitrogen using potentiometric titration.
-
Phase 2: In Vitro Screening
-
Broad Receptor Panel Screening:
-
Objective: To identify potential biological targets for the parent compound and confirm the lack of activity for the N-Boc analog.
-
Protocol: Submit both compounds for screening against a commercially available panel of common drug targets (e.g., a Cerep or Eurofins panel) at a standard concentration (e.g., 10 µM). These panels typically include a wide range of GPCRs, ion channels, kinases, and transporters.[9][14]
-
-
Cytotoxicity/Antiproliferative Assays:
-
Objective: To assess the potential anticancer activity of the compounds.
-
Protocol:
-
Seed various human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates.[6]
-
After 24 hours, treat the cells with serial dilutions of each compound (e.g., from 0.1 to 100 µM) for 72 hours.
-
Assess cell viability using an MTT or Sulforhodamine B (SRB) assay.[6]
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
-
-
Phase 3: Hit Validation and Mechanism of Action (if activity is found for the parent compound)
-
Dose-Response and IC₅₀/EC₅₀ Determination:
-
Objective: To quantify the potency of the active parent compound against the identified target.
-
Protocol: Perform a full dose-response curve (e.g., 10-point, half-log dilutions) in the relevant functional or binding assay to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
-
-
Competitive Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the parent compound for a specific receptor identified in the panel screen.[15][16]
-
Protocol:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a known radioligand for the receptor and increasing concentrations of the parent compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Calculate the IC₅₀ and convert it to a Ki value using the Cheng-Prusoff equation.
-
The N-Boc analog should be run in parallel as a negative control.
-
-
Caption: Logic of a competitive binding assay to differentiate active vs. inactive analogs.
Conclusion and Forward Look
This guide outlines a clear, logical, and experimentally grounded framework for comparing the biological activities of 1-(3-Hydroxypiperidin-1-yl)butan-1-one and its N-Boc protected analog. Based on fundamental principles of medicinal chemistry, we strongly hypothesize that the parent compound may possess biological activity contingent on its basic piperidine nitrogen, while the N-Boc analog will likely serve as an inactive control.
The critical takeaway for researchers is the understanding that the N-Boc group is more than just a synthetic tool; it is a profound modulator of biological function. By removing the nitrogen's ability to participate in key ionic or hydrogen bonding interactions, and by adding significant steric bulk, the N-Boc group effectively "switches off" the potential pharmacology of the parent scaffold. The provided experimental workflow offers a robust roadmap for any researcher seeking to validate this principle and characterize the activity of novel piperidine-based compounds. This approach, which marries predictive chemical principles with rigorous empirical testing, is fundamental to the efficient discovery and development of new therapeutic agents.
References
-
Khamitova, G. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
-
Hao, G. (2015). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
- Google Patents. (2016). CN105274160A - Method for preparing (S)
-
Santiago, J., et al. (2020). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. PMC. [Link]
-
Creative Bioarray. Receptor Binding Assay. [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Semantic Scholar. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. [Link]
-
Wang, H., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
-
da Silva, G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]
-
PubMed. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. 4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;propan-2-ol. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
O'Neill, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
PubChem. 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one. [Link]
-
ResearchGate. (2018). Synthesis and biological activity study of some new pteridine derivatives. [Link]
-
Wujec, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
Adamska-Bartłomiejczyk, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]
-
Frotscher, M., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
-
Inxight Drugs. 4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE. [Link]
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 11. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 12. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
Comparative study of different acylation reagents for 3-hydroxypiperidine
Executive Summary
3-Hydroxypiperidine (3-HP) is a critical pharmacophore in drug development, serving as a core scaffold for kinase inhibitors (e.g., Ibrutinib intermediates) and GPCR ligands. Its bifunctional nature—possessing both a secondary amine (nucleophilic, basic pKa ~11) and a secondary alcohol (less nucleophilic, pKa ~16)—presents a classic chemoselectivity challenge.
This guide compares three primary acylation classes: Acid Chlorides , Acid Anhydrides , and Peptide Coupling Reagents (HATU/EDC) . We analyze their performance regarding N-selectivity, O-selectivity, and scalability, providing validated protocols to navigate the competition between the nitrogen and oxygen nucleophiles.
The Chemoselectivity Challenge
The acylation of 3-HP is governed by the principle of Kinetic vs. Thermodynamic control .
-
The Amine (
): Kinetically favored. It is a better nucleophile and reacts roughly – times faster than the hydroxyl group under neutral conditions. -
The Alcohol (
): Requires assistance.[1][2][3] To achieve O-acylation without protecting the amine, one must invert the reactivity profile, typically by protonating the amine (removing its nucleophilicity) or using specific catalysts.
Decision Matrix: Reagent Selection
| Feature | Acid Chlorides (RCOCl) | Acid Anhydrides ((RCO)₂O) | Coupling Agents (HATU/EDC) |
| Primary Utility | Bulk N-capping, simple R-groups | N-Protection (Boc/Ac), O-acylation | Complex R-groups, Drug Discovery |
| Reactivity | High (Exothermic) | Moderate | Tunable (Mild) |
| High (under biphasic conditions) | Very High (in protic solvents) | Very High | |
| Poor (leads to di-acylation) | High (under acidic conditions) | N/A (Amine reacts first) | |
| Byproducts | HCl (Requires base scavenger) | Carboxylic Acid | Urea/Phosphoramide (Water soluble) |
| Cost | Low | Low-Medium | High |
Detailed Reagent Analysis
Class A: Acid Chlorides (The "Brute Force" Approach)
Acid chlorides are the standard for introducing simple acyl groups (Acetyl, Benzoyl, Tosyl) where cost is a driver.
-
Mechanism: Rapid nucleophilic attack.
-
Risk: If the reaction temperature is uncontrolled or base is excessive, the O-acyl byproduct forms.
-
Solution: Use Schotten-Baumann conditions . By reacting in a biphasic system (DCM/Water) with an inorganic base, the neutral amine reacts at the interface/organic layer, while the protonated amine and inorganic salts remain aqueous. The resulting amide stays in the organic layer, preventing over-reaction.
Class B: Acid Anhydrides (The "Kinetic" Control)
Anhydrides are milder and ideal for installing protecting groups (e.g., Boc₂O) or when HCl generation is detrimental to the substrate.
-
N-Selectivity Trick: Perform the reaction in Methanol . If any O-acylation occurs, the methoxide/methanol acts as a transesterification agent, cleaving the unstable O-ester back to the alcohol, while the stable N-amide remains intact.
-
O-Selectivity Trick: React in TFA or Methanesulfonic Acid . The acid protonates the amine (
), rendering it non-nucleophilic. The anhydride then reacts with the free hydroxyl group (often slow, requires heat).
Class C: Coupling Reagents (The "Precision" Tool)
When the "R" group is a complex drug fragment or a chiral amino acid, Acid Chlorides are too harsh (risk of racemization) and Anhydrides are hard to make.
-
HATU/DIPEA: The gold standard for discovery chemistry. It activates the carboxylic acid in situ.
-
Critical Note: Pre-activation of the acid is vital. If HATU encounters the secondary amine of 3-HP before the acid, it forms a guanidinium byproduct, permanently capping the amine.
Visualizing the Reaction Pathways
The following diagram illustrates the flow of decision-making to achieve specific regioselectivity.
Figure 1: Reaction logic flow.[4] Green nodes indicate desired N-selective outcomes; Yellow indicates O-selective; Red indicates often unwanted di-acylation.
Experimental Protocols
Protocol 1: High-Yield N-Acylation (Schotten-Baumann)
Best for: Acetyl chloride, Benzoyl chloride, Cbz-Cl.
-
Preparation: Dissolve 3-hydroxypiperidine (1.0 equiv) in DCM (5 mL/mmol).
-
Base Layer: Add an equal volume of 10% aqueous NaOH or saturated NaHCO₃.
-
Addition: Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise to the vigorously stirred biphasic mixture.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Precision N-Acylation (HATU Coupling)
Best for: Attaching chiral acids or drug scaffolds.
-
Activation: In a dry vial, dissolve Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv).
-
Pre-stir: Stir for 15 minutes (Critical step to form the Active Ester).
-
Addition: Add 3-hydroxypiperidine (1.0 equiv) dissolved in minimal DMF.
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash with sat. LiCl (to remove DMF), then NaHCO₃, then brine.
-
Troubleshooting: If LCMS shows a mass of [M+99], the amine reacted with HATU (guanidinylation). Ensure pre-activation time is sufficient.[1]
-
Protocol 3: Direct O-Acylation (Acidic Media)
Best for: Creating ester prodrugs while keeping the amine free (as a salt).
-
Media: Dissolve 3-hydroxypiperidine (1.0 equiv) in TFA or Methanesulfonic acid (5–10 equiv).
-
Reagent: Add Acid Anhydride (e.g., Acetic Anhydride) (1.2 equiv).
-
Reaction: Stir at RT (or heat to 50°C for sterically hindered anhydrides) for 12 hours.
-
Workup: Pour into ice-cold diethyl ether. The product often precipitates as the amine-salt. Filter and wash with ether.
-
Note: Do not neutralize with aqueous base during workup, or the free amine will undergo an
acyl migration (intramolecular attack).
-
Comparative Performance Data
The following data summarizes typical yields and selectivities based on internal application standards and literature precedents for amino-alcohol systems.
| Reagent System | Conditions | Yield (%) | N:O Selectivity | Key Reference Grounding |
| Acetyl Chloride | DCM/NaOH (Biphasic) | 85-92% | >95:5 | |
| Boc-Anhydride | MeOH/Et₃N | 95-99% | >99:1 | |
| HATU | DMF/DIPEA | 80-90% | >99:1 | |
| Acetic Anhydride | TFA (Acidic) | 70-80% | <1:99 (O-selective) |
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[6] [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Beilstein J. Org. Chem. (2015).[4][7][8][9] [Link]
-
Basicity and pKa of Cyclic Amines (Piperidine). Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. uregina.ca [uregina.ca]
- 9. Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium upon N-Allylglyoxylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of 1-(3-Hydroxypiperidin-1-yl)butan-1-one, a substituted piperidine derivative. Piperidines are core scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antidepressant properties[1][2]. The presence of a hydroxyl group on the piperidine ring introduces a chiral center and a secondary reactive site, making the reproducibility of its synthesis a critical consideration for downstream applications.
This document moves beyond a simple protocol, offering a comparative analysis of synthetic strategies, a discussion of key experimental variables influencing reproducibility, and detailed, field-tested methodologies. Our focus is on ensuring a robust and scalable synthesis by understanding and controlling the underlying chemical principles.
Part 1: Synthetic Strategy Overview
The primary challenge in synthesizing 1-(3-Hydroxypiperidin-1-yl)butan-1-one lies in achieving selective N-acylation over competing O-acylation of the hydroxyl group. We will compare two primary strategies:
-
Direct N-Acylation: A one-step approach that is atom-economical but requires careful control to ensure chemoselectivity.
-
Protecting Group Strategy: A multi-step approach that offers superior selectivity and potentially higher purity at the cost of additional synthetic steps.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(3-Hydroxypiperidin-1-yl)butan-1-one
Executive Safety Summary
1-(3-Hydroxypiperidin-1-yl)butan-1-one is a functionalized piperidine derivative often utilized as a pharmacophore building block in medicinal chemistry.[1] While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties—a piperidine ring (secondary amine derivative), a hydroxyl group , and a butyryl ketone tail—dictate a specific hazard profile requiring "Read-Across" toxicology assessment.
Immediate Hazard Profile:
-
Corrosivity/Irritation: Piperidine derivatives are notoriously caustic. Treat this compound as a Category 2 Skin Irritant and Category 1 Eye Damager (Risk of corneal opacity).
-
Permeation Risk: The lipophilic butyryl chain increases skin absorption rates compared to the parent 3-hydroxypiperidine.
-
Physical State: Typically a viscous oil or low-melting solid. This increases "stickiness" on gloves and surfaces, complicating decontamination.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Engineering Control Validation
| Parameter | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Certified) | Face velocity 80–100 fpm. Prevents inhalation of aerosols/vapors during weighing or heating. |
| Secondary Containment | Polypropylene Tray | The compound is viscous; spills are difficult to wipe. A tray prevents spread to the hood sash. |
| Atmosphere | Inert (Nitrogen/Argon) | While not pyrophoric, piperidine derivatives can oxidize or absorb moisture (hygroscopic), altering physical properties and handling safety. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation dynamics of ketones and amines. Standard latex gloves are insufficient .
PPE Selection Table
| Body Area | Recommended PPE | Technical Specification & Rationale |
| Hand Protection (Standard) | Double Nitrile (High Dexterity) | Inner: 4 mil Nitrile (Purple/Blue).Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Ketone moieties can degrade thin nitrile over time. Double gloving provides a "breakthrough buffer" of ~15-30 mins. |
| Hand Protection (High Risk) | Laminate / Silver Shield | Required for: Spills >10mL or prolonged immersion.Rationale: Broad-spectrum resistance to amines and ketones where nitrile fails. |
| Eye/Face | Chemical Splash Goggles | Do NOT use safety glasses. Rationale: As a viscous irritant, a splash will adhere to the skin/eye. Goggles seal the orbital area against vapors and micro-droplets. |
| Respiratory | P100/OV Cartridge (If outside hood) | Only if fume hood fails. Rationale: P100 filters particulates; Organic Vapor (OV) charcoal layer adsorbs the ketone/amine vapors. |
| Body | Poly-Cotton Lab Coat + Apron | Apron (Tyvek/PVC): Required during transfer of quantities >5g.Rationale: Cotton absorbs liquids, keeping them against the skin. An apron provides an impervious barrier. |
Operational Protocols
A. Weighing & Transfer (The "Sticky" Phase)
This compound is likely viscous. Static charge and surface adhesion are the primary risks.
-
Preparation: Place the receiving flask in a secondary container inside the hood.
-
Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat if the substance is solid/semi-solid.
-
Transfer:
-
Do not use a syringe with a small gauge needle (high back-pressure risk).
-
Use a wide-bore pipette or a glass spatula.
-
Critical Step: If the compound gets on the threads of the vial, wipe immediately with a Kimwipe dampened in Ethanol . Do not let it dry; it will seal the cap (cementing).
-
B. Reaction Setup
-
Solvent Compatibility: When dissolving, ensure the solvent (often DCM or Ethyl Acetate) does not degrade your chosen PPE.
-
Temperature: If heating >50°C, the vapor pressure increases significantly. Lower the sash to the minimum working height.
C. Decontamination & Disposal
The "sticky" nature of the butyryl group makes water ineffective as a primary wash.
-
Step 1 (Solubilization): Wipe contaminated surfaces with Ethanol or Isopropanol first. This solvates the lipophilic tail.
-
Step 2 (Removal): Follow with a soapy water wash (surfactant) to remove the piperidine head.
-
Disposal:
-
Solid/Oil Waste: Dispose of in "Organic Solid/Sludge" waste stream.
-
Liquids: Non-halogenated organic solvent waste (unless halogenated solvents were used).
-
Never pour down the drain.
-
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation scale and state.
Figure 1: Risk-based PPE selection logic. Level 1 is sufficient for analytical weighing; Level 2/3 is required for synthesis scale-up or spill remediation.
Emergency Response (Self-Validating)
If exposure occurs, you must act on the chemical properties of the substance (Basic/Lipophilic).
-
Skin Contact:
-
Immediate: Do not just rinse with water. The compound is lipophilic.
-
Action: Blot excess with dry gauze. Flush with water for 5 minutes, then wash with soft soap (to emulsify the oil). Flush for another 10 minutes.
-
-
Eye Contact:
-
Immediate: Force eyelids open. Flush with saline or water for 15 minutes minimum .
-
Contraindication: Do not use neutralizing agents (acids) in the eye.
-
-
Inhalation:
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Piperidine Derivatives (General Safety). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
